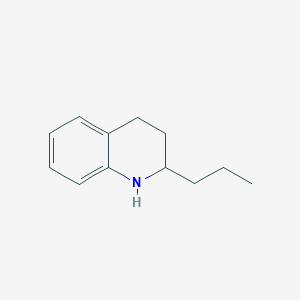![molecular formula C22H23ClFN5O3S B2365530 N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea CAS No. 1251686-90-4](/img/structure/B2365530.png)
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The specific molecular structure of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure . Specific physical and chemical properties of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Urea derivatives, including compounds similar to N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea, have been identified as cytokinin-like molecules that regulate plant growth. These synthetic compounds are potent regulators of cell division and differentiation, often surpassing the activity of natural cytokinins. Their structure-activity relationship studies have led to the discovery of new urea cytokinins and derivatives that specifically enhance adventitious root formation, critical for plant morphogenesis and agriculture applications (Ricci & Bertoletti, 2009).
Environmental and Agricultural Chemistry
In the environmental science realm, N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea analogs have been evaluated as selective herbicides for grain sorghum, showcasing the importance of such compounds in developing safer, more efficient agricultural chemicals. These studies include assessments of their binding activity, phytotoxicity, and selective herbicidal properties, highlighting their potential to contribute to more sustainable farming practices (Gardner et al., 1985).
Antimicrobial Applications
Research into N-alkyl substituted urea derivatives has unveiled their potential as antibacterial and antifungal agents. This research avenue is crucial, given the rising antibiotic resistance. Compounds bearing fluoro substituents at ortho and para positions of the phenyl ring, similar in structure to N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea, have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).
Molecular Imaging
In the medical field, derivatives of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea have been synthesized and investigated as molecular imaging agents for angiogenesis, critical in cancer research and diagnosis. The ability to label these compounds with fluorine-18, creating PET biomarkers, represents a significant advancement in non-invasive imaging techniques, aiding in the detection and monitoring of cancer progression (Ilovich et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-13-17(5-8-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-11-9-28(10-12-29)18-6-3-16(23)4-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGPQHVWOKUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

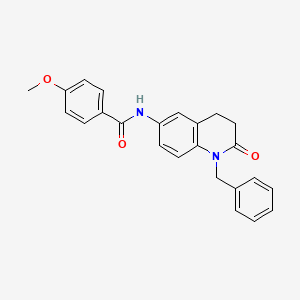
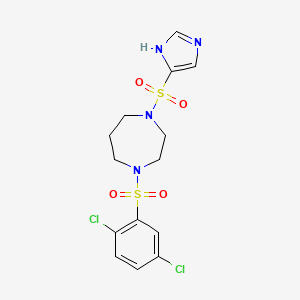
![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)
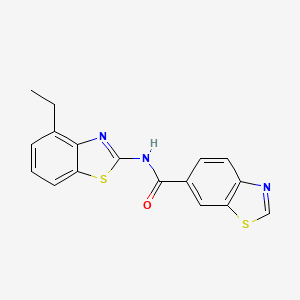
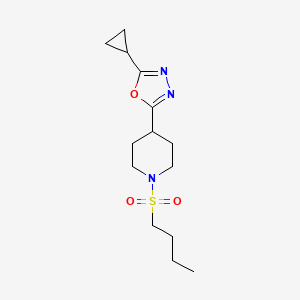
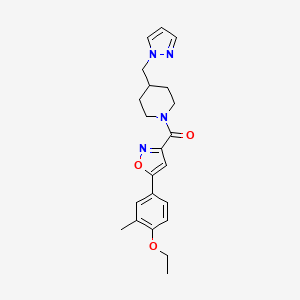

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)
![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)
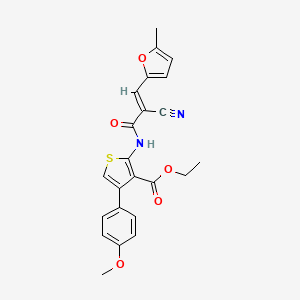
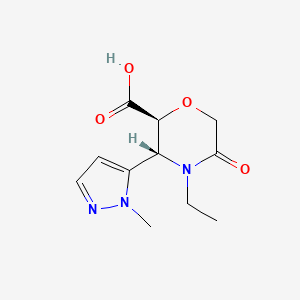
![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)
